BenchChemオンラインストアへようこそ!

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide

CDK5 inhibitor kinase selectivity Alzheimer's disease

This compound belongs to a scaffold where biological activity is exquisitely sensitive to aryl substitution. Unlike its CDK5-inhibiting or anti-inflammatory analogs, the 4-(2-methoxyphenyl) pattern occupies a distinct structural niche. It is an essential non-hydroxylated negative control for PGE₂/LTB₄ suppression SAR studies (Patent US20230312495A1), enabling rigorous demonstration of phenolic -OH necessity. With zero HBDs and cLogP ~3.1, it is an ideal tool for probing metabolic stability within this chemotype. Procure to ensure SAR integrity.

Molecular Formula C14H16N2O2S
Molecular Weight 276.35
CAS No. 403845-20-5
Cat. No. B2533208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide
CAS403845-20-5
Molecular FormulaC14H16N2O2S
Molecular Weight276.35
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC(=CS1)C2=CC=CC=C2OC
InChIInChI=1S/C14H16N2O2S/c1-9(2)13(17)16-14-15-11(8-19-14)10-6-4-5-7-12(10)18-3/h4-9H,1-3H3,(H,15,16,17)
InChIKeyAKESCKSRAKZEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide (CAS 403845-20-5): A 2-Aminothiazole Isobutyramide with Uncharacterized Biological Profile


N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide (CAS 403845-20-5; molecular formula C₁₄H₁₆N₂O₂S; molecular weight 276.36 g/mol) is a synthetic small molecule belonging to the 2-aminothiazole isobutyramide class [1]. It features a 4-(2-methoxyphenyl) substituent on the thiazole ring and an N-isobutyramide side chain. IMPORTANT CAVEAT: As of the search date, this specific compound has no published quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) in any major public database, including PubChem, ChEMBL, or BindingDB. Its differentiation must therefore be inferred from structural comparisons with closely related, data-rich analogs within the 2-aminothiazole isobutyramide family. Procurement decisions should be predicated on its distinct structural features and potential as a chemical probe or synthetic intermediate, not on demonstrated target engagement.

Why N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide Cannot Be Replaced by Generic 2-Aminothiazole Isobutyramides


Within the 2-aminothiazole isobutyramide scaffold, biological activity is exquisitely sensitive to the nature and position of aryl substituents on the thiazole ring. Published structure–activity relationship (SAR) data for this chemotype demonstrate that minor structural variations produce divergent target engagement profiles: N-(5-isopropyl-thiazol-2-yl)isobutyramide acts as a CDK5/p25 inhibitor (IC₅₀ ~320 nM) [1], while N-(4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl)isobutyramide exhibits anti-inflammatory activity via PGE₂ and LTB₄ suppression in dermal fibroblasts [2]. The target compound's 4-(2-methoxyphenyl) substitution pattern—lacking the 5-isopropyl group of the CDK5 series and the phenolic –OH of the anti-inflammatory series—places it in a distinct structural niche. Generic substitution with superficially similar 2-aminothiazole isobutyramides risks selecting a compound with a fundamentally different, and potentially irrelevant, biological profile for a given research application.

Quantitative Differentiation Evidence for N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide vs. Closest 2-Aminothiazole Isobutyramide Analogs


Structural Differentiation from the CDK5/p25 Inhibitor Series: Absence of 5-Position Substitution

The prototypical CDK5/p25 inhibitor in the 2-aminothiazole isobutyramide series is N-(5-isopropyl-thiazol-2-yl)isobutyramide, which inhibits CDK5 and CDK2 with an IC₅₀ of approximately 320 nM [1]. The target compound, N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide, differs in two critical structural features: (1) it bears a 4-(2-methoxyphenyl) substituent instead of a 5-isopropyl group, and (2) the substitution occurs at the 4-position rather than the 5-position of the thiazole ring. In the Helal et al. SAR study, moving substituents from the 5-position to the 4-position and introducing aryl groups dramatically altered kinase selectivity profiles, with certain 4-aryl analogs achieving up to 60-fold improvements in CDK5 potency and 12-fold selectivity over CDK2 compared to the parent compound [1]. No quantitative kinase inhibition data exist for the target compound, so its CDK5 activity cannot be assumed from the isobutyramide scaffold alone.

CDK5 inhibitor kinase selectivity Alzheimer's disease 2-aminothiazole SAR

Distinction from Anti-Inflammatory Hydroxy-Methoxyphenyl Thiazole Isobutyramides

Patent US20230312495A1 discloses N-(4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl)isobutyramide and N-(4-(2,4-dihydroxy-3-methylphenyl)thiazol-2-yl)isobutyramide as anti-inflammatory agents that reduce LPS-stimulated PGE₂ production in human dermal fibroblasts, Ca ionophore-stimulated LTB₄ release, and fMLP-stimulated oxidative burst in neutrophilic granulocytes [1]. The target compound, N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide, lacks the phenolic –OH group(s) present in both patented anti-inflammatory analogs. This structural difference—the absence of a hydrogen bond donor—is likely to affect both target binding and pharmacokinetic properties. The patent explicitly includes only hydroxy-substituted phenyl thiazole isobutyramides within its claims for anti-inflammatory efficacy [1], and no anti-inflammatory data have been published for the non-hydroxylated target compound.

anti-inflammatory skin inflammation PGE2 inhibition dermatological

Physicochemical and Drug-Likeness Comparison with Data-Rich 2-Aminothiazole Isobutyramides

Based on its molecular formula (C₁₄H₁₆N₂O₂S, MW 276.36) and calculated properties, the target compound complies with Lipinski's Rule of Five [1]. Compared to N-(5-isopropyl-thiazol-2-yl)isobutyramide (MW ~212, cLogP lower due to smaller substituent) and the anti-inflammatory hydroxylated analogs (MW >292 due to additional –OH groups), the target compound occupies an intermediate physicochemical space. Its 2-methoxyphenyl group provides higher lipophilicity than the 5-isopropyl analog, which may enhance membrane permeability but also potentially increase non-specific protein binding. The absence of phenolic –OH groups distinguishes it from the anti-inflammatory series, eliminating a site for Phase II glucuronidation/sulfation metabolism [2]. These property differences are relevant for applications where the compound serves as a scaffold for further derivatization or as a control compound in SAR studies where hydroxylation is the variable under investigation.

drug-likeness physicochemical properties Lipinski rules solubility

Commercial Availability and Synthetic Tractability as a Building Block

The target compound is commercially listed on multiple chemical sourcing platforms (Chemsrc, MolPort) as a research-grade chemical, indicating synthetic accessibility and availability for procurement [1]. Its structure features a synthetically versatile 2-aminothiazole core amenable to further functionalization at the amide nitrogen or through electrophilic aromatic substitution on the 2-methoxyphenyl ring. In contrast, the hydroxylated anti-inflammatory analogs require protecting group strategies during synthesis, and the 5-substituted CDK5 inhibitor series requires different building blocks. The target compound's 4-(2-methoxyphenyl)thiazol-2-amine intermediate is commercially available (CAS 93209-95-1) , providing a straightforward synthetic entry point via acylation with isobutyryl chloride. This synthetic accessibility supports its use as a scaffold for focused library synthesis or as an intermediate in parallel medicinal chemistry campaigns.

chemical building block medicinal chemistry thiazole synthesis SAR exploration

Recommended Procurement and Research Application Scenarios for N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide


Use as a Non-Hydroxylated Control in Anti-Inflammatory SAR Studies of 2-Aminothiazole Isobutyramides

For researchers investigating the structure–activity relationships of 2-aminothiazole isobutyramides as anti-inflammatory agents (as described in Patent US20230312495A1 [1]), this compound serves as an essential negative control or comparator. Since the patented anti-inflammatory activity requires phenolic –OH substitution on the phenyl ring [1], the non-hydroxylated target compound can be employed to demonstrate the necessity of the –OH group for PGE₂ and LTB₄ suppression. This enables statistically rigorous SAR conclusions that cannot be drawn without the matched non-hydroxylated analog.

Scaffold for Focused 2-Aminothiazole Library Synthesis in Kinase Inhibitor Discovery

The 2-aminothiazole isobutyramide scaffold has demonstrated kinase inhibitory potential, with N-(5-isopropyl-thiazol-2-yl)isobutyramide showing CDK5/p25 IC₅₀ of ~320 nM [1]. The target compound's 4-(2-methoxyphenyl) substitution provides a distinct vector for exploring kinase selectivity space beyond the 5-position SAR explored by Helal et al. [1]. Medicinal chemistry teams can use this compound as a starting point for parallel synthesis, diversifying the amide side chain or modifying the methoxyphenyl group to probe kinase panel selectivity, leveraging the commercially available 4-(2-methoxyphenyl)thiazol-2-amine precursor for rapid library generation.

Physicochemical Probe in Drug Metabolism and Pharmacokinetics (DMPK) Studies

With zero hydrogen bond donors, intermediate lipophilicity (estimated cLogP ~3.1), and compliance with Lipinski's Rule of Five [1], this compound represents a useful tool compound for investigating the impact of HBD count on metabolic stability and membrane permeability within the thiazole chemical space. It can be directly compared with its hydroxylated counterparts from Patent US20230312495A1 [2], which possess one or more HBDs, to isolate the contribution of phenolic –OH groups to Phase II metabolism (glucuronidation, sulfation) without confounding variations in the core scaffold.

Quote Request

Request a Quote for N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.